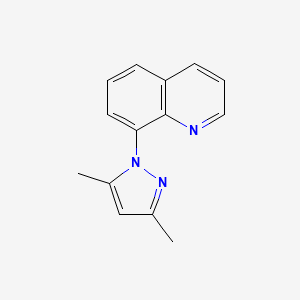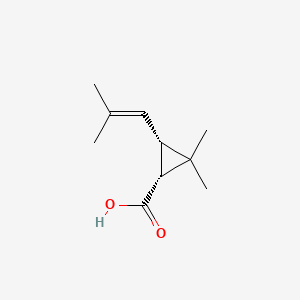
(+)-cis-Chrysanthemic acid
Overview
Description
(+)-cis-Chrysanthemic acid is a naturally occurring organic compound that belongs to the class of chrysanthemic acids. It is a key component in the synthesis of pyrethroid insecticides, which are widely used due to their effectiveness and low toxicity to mammals. The compound is characterized by its cis configuration, which refers to the specific arrangement of atoms around its double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
(+)-cis-Chrysanthemic acid can be synthesized through several methods. One common approach involves the cyclization of geraniol or nerol, which are naturally occurring terpenes. The cyclization reaction is typically catalyzed by acids or bases under controlled conditions to ensure the formation of the desired cis isomer.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced catalytic processes to enhance yield and purity. The process may include steps such as esterification, hydrolysis, and purification through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
(+)-cis-Chrysanthemic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chrysanthemic acid derivatives.
Reduction: Reduction reactions can convert the compound into different isomers or related compounds.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various chrysanthemic acid derivatives, which can be further utilized in the synthesis of pyrethroid insecticides and other related compounds.
Scientific Research Applications
(+)-cis-Chrysanthemic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of pyrethroid insecticides, which are studied for their effectiveness and environmental impact.
Biology: The compound is investigated for its role in natural insect defense mechanisms and its potential use in developing new insecticides.
Medicine: Research explores its potential therapeutic applications, including its use as an anti-parasitic agent.
Industry: this compound is utilized in the production of various insecticides, contributing to pest control in agriculture and public health.
Mechanism of Action
The mechanism of action of (+)-cis-Chrysanthemic acid primarily involves its interaction with the nervous system of insects. The compound targets sodium channels in nerve cells, disrupting normal nerve function and leading to paralysis and death of the insect. This selective toxicity makes it an effective insecticide with minimal impact on non-target organisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (+)-cis-Chrysanthemic acid include:
Trans-Chrysanthemic acid: Another isomer with different spatial arrangement of atoms.
Pyrethric acid: A related compound used in the synthesis of pyrethroids.
Permethrin: A synthetic pyrethroid with similar insecticidal properties.
Uniqueness
This compound is unique due to its specific cis configuration, which imparts distinct chemical and biological properties. This configuration enhances its effectiveness as an insecticide and contributes to its selective toxicity towards insects.
Properties
IUPAC Name |
(1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3,(H,11,12)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOPRKKSAJMMEW-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@H]1[C@H](C1(C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26771-11-9, 2935-23-1, 15259-78-6 | |
| Record name | (1R,3S)-2,2-Dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26771-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chrysanthemic acid dl-cis-form | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002935231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-cis-Chrysanthemumic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026771119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1R,3S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1R,3S)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (1R-cis)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-(±)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-Chrysanthemum monoCarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHRYSANTHEMIC ACID, CIS-(+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P7V8620AM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHRYSANTHEMIC ACID, CIS-(±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J3B3RQ0Q8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (+)-cis-chrysanthemic acid?
A1: this compound has the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol.
Q2: How is this compound synthesized?
A2: Several synthetic routes have been explored for this compound:
- Resolution of racemic mixtures: (±)-cis-Chrysanthemic acid can be resolved into its enantiomers, including this compound, using chiral resolving agents like quinine [, ].
- Total synthesis: Researchers have developed stereospecific total synthesis routes, for example, using alicyclic Claisen rearrangement or starting from readily available compounds like (–)-d-pantolactone [, ].
- Starting from β,γ-unsaturated cyclohexanol: This method utilizes 2,2,5,5-tetramethylcyclohexane-1,3-dione as a precursor and involves several intermediates [].
Q3: What are the key spectroscopic data points for identifying this compound?
A3: While the provided abstracts don't offer specific spectroscopic data, 13C NMR spectroscopy can distinguish between the cis and trans isomers of chrysanthemic acid. Notably, three-bond 13C-1H coupling constants [3J(C,H)] are helpful for determining the stereochemistry of chrysanthemic acid derivatives [].
Q4: How does this compound lactonize?
A4: In boiling dilute sulfuric acid, this compound undergoes lactonization to form the crystalline (+)-cis-dihydrochrysanthemo-δ-lactone. This reaction is reversible, demonstrating lacto-enoic tautomerism [].
Q5: What happens when this compound is treated with thionyl chloride and pyridine?
A5: Treatment of a cyclopropanediol derived from this compound with thionyl chloride and pyridine yields an unusual eight-membered cyclic sulfite: 6,6,9,9-tetramethyl-3,5-dioxa-4-thiabicyclo[6.1.0]nonane 4-oxide [].
Q6: What is the difference between cis- and trans-chrysanthemic acid?
A6: Cis- and trans-chrysanthemic acid are geometric isomers, differing in the spatial arrangement of substituents around the cyclopropane ring. The cis isomer has the carboxyl group and the isobutenyl group on the same side of the cyclopropane ring, while the trans isomer has them on opposite sides.
Q7: Why is the stereochemistry of chrysanthemic acid important for its insecticidal activity?
A7: The stereochemistry of chrysanthemic acid significantly influences the insecticidal activity of its esters. For example, esters derived from (+)-trans-chrysanthemic acid are generally more toxic to insects than those derived from the (+)-cis isomer [].
Q8: How do pyrethroids, synthesized from this compound, impact insects?
A8: While this specific detail is not elaborated upon in the provided abstracts, pyrethroids are known to target the nervous system of insects, disrupting nerve function and ultimately leading to paralysis and death.
Q9: Do pyrethroids affect mites differently than insects?
A10: Yes, some pyrethroids exhibit phagodeterrent effects on mites, causing feeding avoidance. This has been observed in the bulb mite Rhizoglyphus robini, where various pyrethroids and their degradation products induced deterrent responses [].
Q10: What is the environmental fate of pyrethroids derived from this compound?
A11: While specific degradation pathways are not discussed in the abstracts, it is known that pyrethroids can undergo degradation in the environment through processes like photolysis (breakdown by light) and hydrolysis []. Understanding their environmental persistence and potential effects on non-target organisms is crucial.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
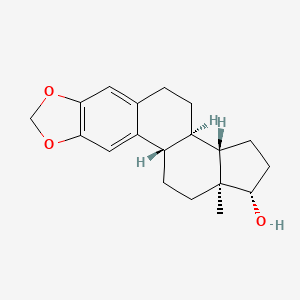
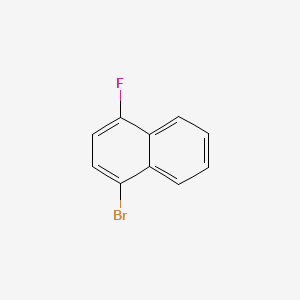
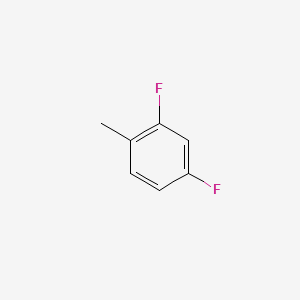

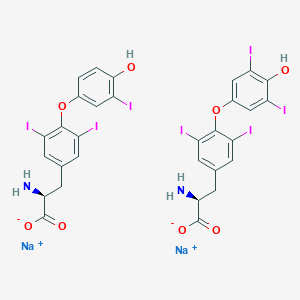
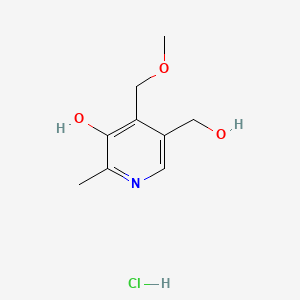


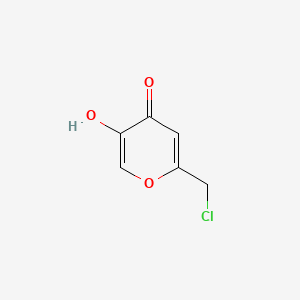


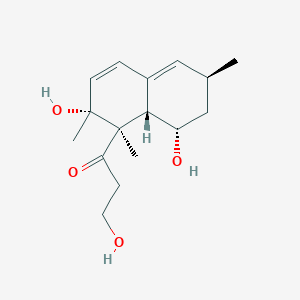
![METHYL 2-[(7-METHYL-4-OXO-3-PHENYL-3,4,5,6,7,8-HEXAHYDROPYRIDO[4',3':4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETATE](/img/structure/B1202328.png)
